
2-Bromo-4-(naphthalen-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(naphthalen-2-yl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 2-position and a naphthalene group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(naphthalen-2-yl)thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction involves the condensation of α-haloketones with thioamides . For this specific compound, 2-bromoacetophenone and 2-naphthylthioamide can be used as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(naphthalen-2-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products Formed:
Scientific Research Applications
2-Bromo-4-(naphthalen-2-yl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Thiazole derivatives are explored for their electronic properties and potential use in organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(naphthalen-2-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, inhibiting their activity by binding to the active site. The naphthalene group enhances the compound’s hydrophobic interactions, improving its binding affinity . Pathways involved include inhibition of bacterial enzymes and disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
- 2-Amino-4-(naphthalen-2-yl)thiazole
- 2-Chloro-4-(naphthalen-2-yl)thiazole
- 2-Methyl-4-(naphthalen-2-yl)thiazole
Comparison: 2-Bromo-4-(naphthalen-2-yl)thiazole is unique due to the presence of the bromine atom, which can be easily substituted, making it a versatile intermediate in organic synthesis. Compared to its analogs, the bromine derivative often exhibits higher reactivity in substitution reactions .
Properties
Molecular Formula |
C13H8BrNS |
|---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
2-bromo-4-naphthalen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C13H8BrNS/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChI Key |
WHHZILMAFPFJHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


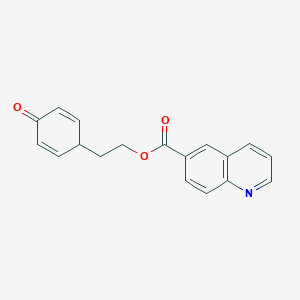

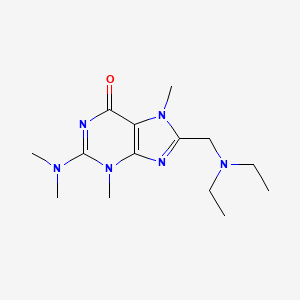
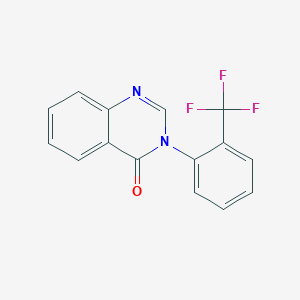
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)
![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)

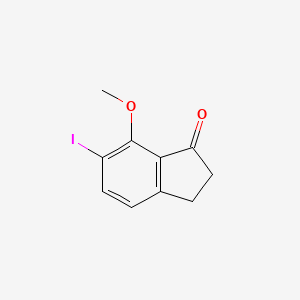
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)
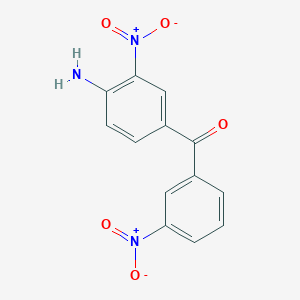
![6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)

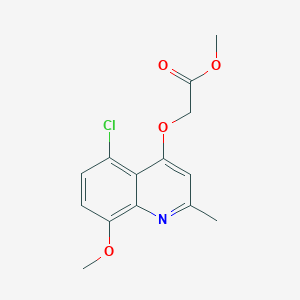
![2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one](/img/structure/B11836376.png)
